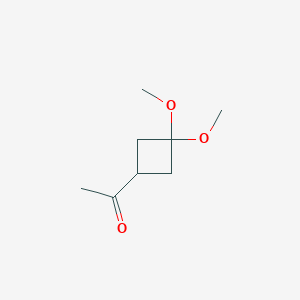
1-(3,3-Dimethoxycyclobutyl)ethan-1-one
Vue d'ensemble
Description
1-(3,3-Dimethoxycyclobutyl)ethan-1-one, also known as 3,3-dimethoxycyclobutyl ethanone, is an organic compound composed of a cyclobutyl ring with two methyl groups and an ethanone group. It is an important intermediate in organic synthesis and is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been studied for its potential therapeutic effects and has been used in the synthesis of various bioactive compounds.
Applications De Recherche Scientifique
1-(3,3-Dimethoxycyclobutyl)ethan-1-one has been studied for its potential therapeutic effects and has been used in the synthesis of various bioactive compounds. In particular, it has been used in the synthesis of drugs for the treatment of cancer, HIV/AIDS, and other diseases. It has also been used in the synthesis of insecticides and herbicides, as well as in the synthesis of various polymers and plastics. In addition, it has been used in the synthesis of various polyester polyols and polyurethanes.
Mécanisme D'action
The mechanism of action of 1-(3,3-Dimethoxycyclobutyl)ethan-1-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to inhibit the activity of certain proteins, such as cyclin-dependent kinases (CDKs) and cyclin-dependent kinase-like proteins (CDKLs).
Effets Biochimiques Et Physiologiques
1-(3,3-Dimethoxycyclobutyl)ethan-1-one has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and pain. In addition, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and cyclin-dependent kinase-like proteins (CDKLs), which are involved in cell cycle regulation. Furthermore, it has been shown to have anti-cancer effects and to increase the sensitivity of certain types of cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,3-Dimethoxycyclobutyl)ethan-1-one has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory. Additionally, it is a relatively stable compound and can be stored for long periods of time. On the other hand, it is a relatively expensive compound and can be difficult to obtain in large quantities. Furthermore, it is a relatively toxic compound and can be dangerous to handle in the laboratory.
Orientations Futures
1-(3,3-Dimethoxycyclobutyl)ethan-1-one has a number of potential future applications. One of the main areas of research is the development of new drugs and therapeutics. In particular, it has been suggested that the compound could be used in the synthesis of drugs for the treatment of cancer, HIV/AIDS, and other diseases. Additionally, it could be used in the synthesis of insecticides and herbicides, as well as in the synthesis of various polymers and plastics. Finally, it could be used in the synthesis of various polyester polyols and polyurethanes.
Propriétés
IUPAC Name |
1-(3,3-dimethoxycyclobutyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)7-4-8(5-7,10-2)11-3/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTGCGUCXZPNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethoxycyclobutyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)
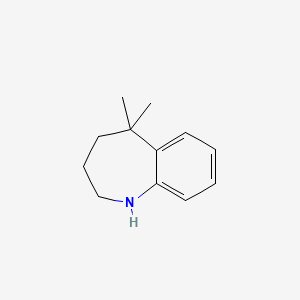
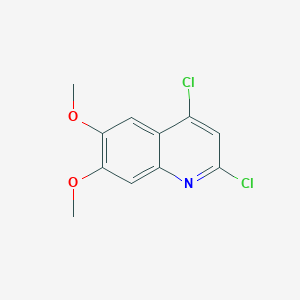
![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)
![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)
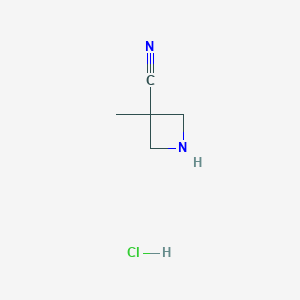
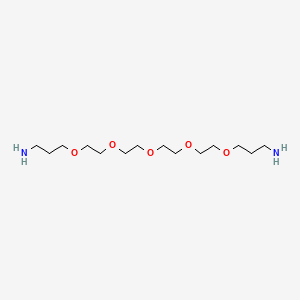
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)
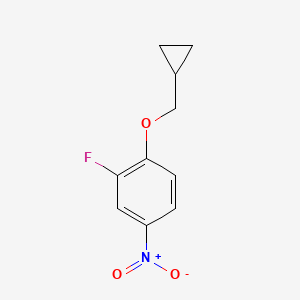
![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)
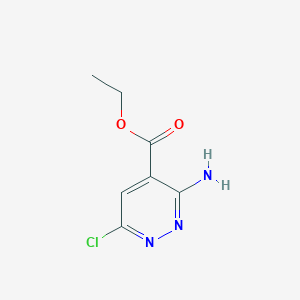
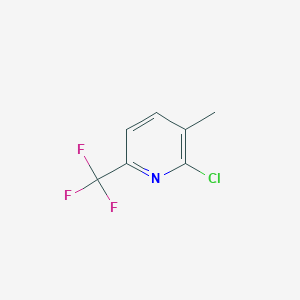
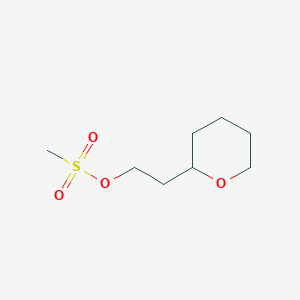
![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)